

Technical Master Guide: Dimethyl-d6-amine (DMA-d6)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Dimethyl-d6-amine

CAS No.: 14802-36-9

Cat. No.: B085223

[Get Quote](#)

Content Type: Technical Whitepaper & Experimental Protocol Subject: Physicochemical Properties, Handling, and Synthetic Application of **Dimethyl-d6-amine** Target Audience: Medicinal Chemists, DMPK Scientists, and Process Engineers

Executive Summary: The Deuterium Switch

Dimethyl-d6-amine (DMA-d6) is the fully deuterated isotopologue of dimethylamine, where all six methyl hydrogens are replaced by deuterium (

). In modern drug discovery, this moiety is a critical "Deuterium Switch"—a strategic substitution used to attenuate metabolic clearance.

Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, incorporating DMA-d6 into a drug scaffold can suppress N-demethylation pathways mediated by Cytochrome P450 enzymes (specifically CYP2C19 and CYP2D6). This phenomenon, known as the Kinetic Isotope Effect (KIE), can extend a drug's half-life (

) and reduce toxic metabolite formation without altering the molecule's binding affinity or potency.

This guide provides a definitive physicochemical profile of DMA-d6, contrasts its free base and salt forms, and details a validated protocol for its use in reductive amination.

Physicochemical Specifications

Researchers typically encounter DMA-d6 in two forms: the volatile Free Base (gas/liquid) and the stable Hydrochloride Salt (solid).[1] Understanding the distinction is vital for accurate stoichiometry and safety.

Comparative Property Table

Property	Dimethyl-d6-amine (Free Base)	Dimethyl-d6-amine Hydrochloride (HCl Salt)
CAS Number	14802-36-9	53170-19-7
Formula		
Molecular Weight	51.12 g/mol	87.58 g/mol
Physical State	Colorless Gas / Volatile Liquid	White Crystalline Solid
Boiling Point	~7.0 °C (at 760 mmHg)	N/A (Sublimes/Degrades)
Melting Point	-93 °C	170–173 °C
Density	~0.68 g/mL (at 0 °C)	N/A (Solid)
Basicity (pKa)	~10.75 (Slightly > non-deuterated)	N/A
Isotopic Purity	Typically ≥ 99 atom % D	Typically ≥ 99 atom % D
Solubility	Water, Ethanol, Ether	Water, Methanol, DMSO
Safety Hazard	Extremely Flammable Gas	Corrosive / Irritant

“

Technical Insight: The C-D bond is shorter and more stable than the C-H bond. While the electronic properties (dipole moment, steric bulk) remain virtually identical to the non-deuterated analog, the basicity is slightly enhanced due to the inductive electron-donating effect of deuterium (+I effect), making DMA-d6 slightly more nucleophilic in competitive scenarios.

The Kinetic Isotope Effect (KIE) Mechanism

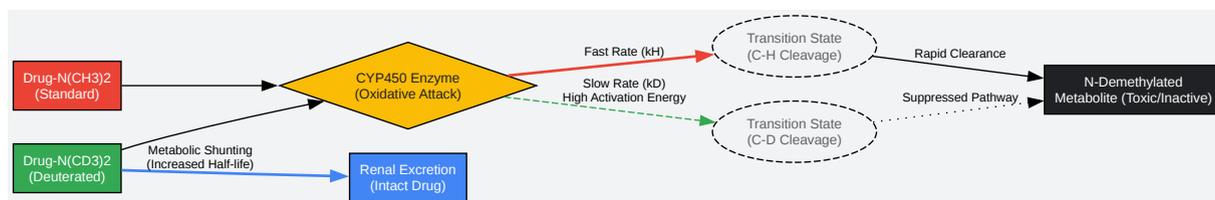
The utility of DMA-d6 rests on the Primary Kinetic Isotope Effect. Metabolic cleavage of the N-methyl group usually involves hydrogen atom abstraction.

Mechanism of Action[4][5][6]

- Bond Dissociation Energy (BDE): The zero-point vibrational energy (ZPE) of a C-D bond is lower than that of a C-H bond. Consequently, the activation energy () required to reach the transition state for bond cleavage is higher for C-D.[2]
- Metabolic Shunting: If the rate-limiting step of metabolism is C-H abstraction (, typically 6–10), deuteration significantly slows this pathway. This forces the drug to be cleared via alternative, slower routes (e.g., renal excretion), effectively increasing systemic exposure.

Visualization: The Metabolic Stability Pathway

The following diagram illustrates how DMA-d6 prevents oxidative N-demethylation.



[Click to download full resolution via product page](#)

Figure 1: Mechanistic divergence of deuterated vs. non-deuterated amines in metabolic pathways. The higher activation energy of C-D cleavage shunts the drug toward excretion rather than degradation.

Handling & Safety Protocols

Free Base (Gas)

- Storage: Must be stored in pressurized cylinders or lecture bottles at cool temperatures (< 20°C).
- Handling: Use only in a well-ventilated fume hood. The boiling point (7°C) means it will vaporize instantly upon release at room temperature.
- Risk: Extremely flammable.[3][4] Forms explosive mixtures with air.

Hydrochloride Salt (Solid) - Recommended for Synthesis

- Storage: Hygroscopic. Store in a desiccator at room temperature.
- Handling: Weigh quickly to avoid water absorption, which alters stoichiometry.
- Risk: Causes severe eye irritation and skin burns.[3]

Experimental Protocol: Reductive Amination

This protocol describes the installation of the **dimethyl-d6-amine** moiety onto an aldehyde substrate. This is the standard method for synthesizing deuterated tertiary amines.

Reagents:

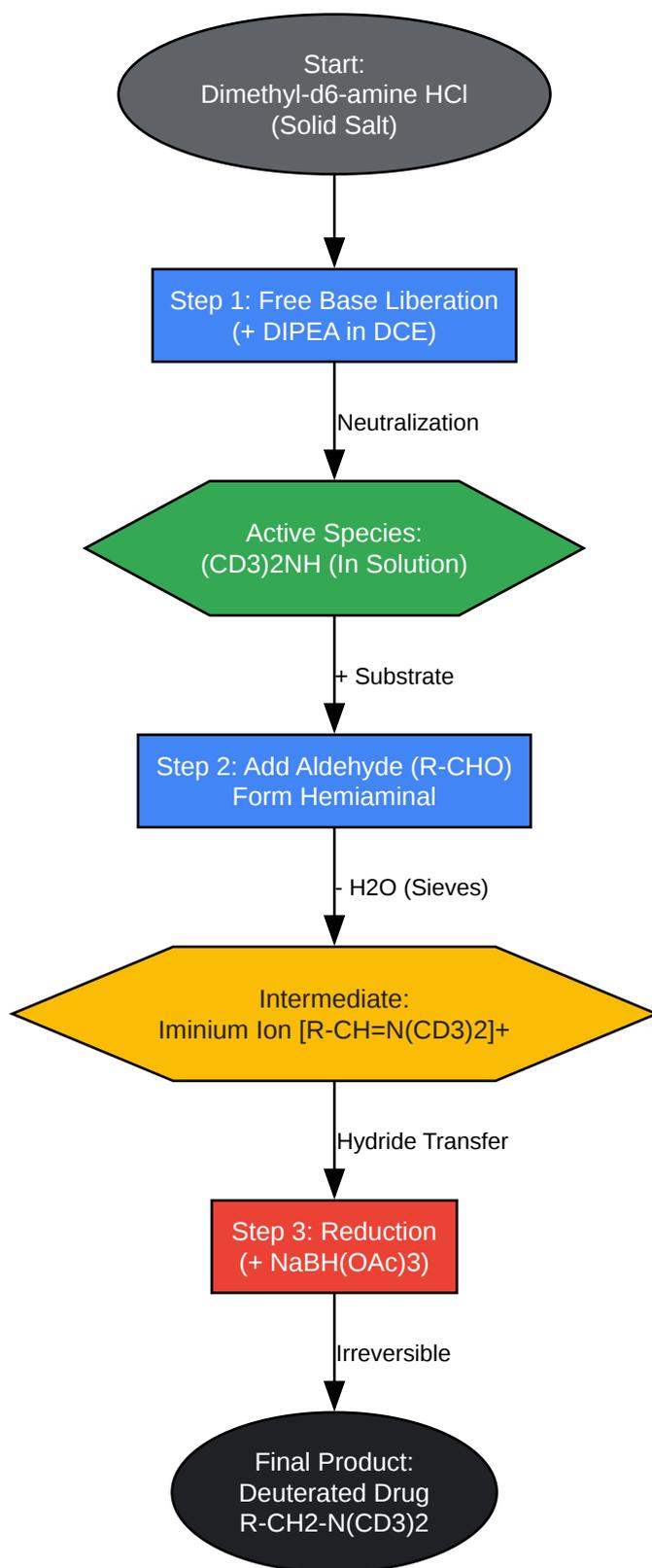
- Substrate: Target Aldehyde (1.0 eq)
- Reagent: **Dimethyl-d6-amine** HCl (1.2 – 1.5 eq)
- Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 eq)
- Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride () (1.5 eq)
- Solvent: Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology

- Free Base Liberation (In Situ):
 - In a dry reaction vial, suspend **Dimethyl-d6-amine** HCl (1.5 eq) in DCE.
 - Add DIPEA (1.5 eq) dropwise. Stir for 10 minutes at room temperature.
 - Scientific Rationale: You must neutralize the HCl salt to liberate the nucleophilic amine . However, avoid excess base, as high pH inhibits the protonation of the intermediate carbinolamine, which is required for iminium ion formation.
- Imine Formation:
 - Add the Aldehyde substrate (1.0 eq) to the mixture.
 - Add Activated Molecular Sieves (4Å) to scavenge water (optional but recommended to drive equilibrium).
 - Stir for 30–60 minutes.
- Reduction:
 - Add STAB (1.5 eq) in one portion.

- Stir at room temperature for 2–16 hours. Monitor via LC-MS.
- Note on Reductant: STAB is preferred over
for safety (no cyanide) and better selectivity for aldehydes over ketones.
- Workup & Purification:
 - Quench with saturated aqueous
.
 - Extract with Dichloromethane (DCM).
 - Dry organic layer over
and concentrate.
 - Validation: The
-NMR spectrum should show no signals in the 2.2–2.8 ppm region (where methyl protons usually appear), confirming deuteration.

Visualization: Synthesis Workflow



[Click to download full resolution via product page](#)

Figure 2: Step-wise reductive amination protocol for installing the **dimethyl-d6-amine** moiety.

References

- Sigma-Aldrich.**Dimethyl-d6-amine** 99 atom % D Product Specification.[5]
- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 11819887, Methan-d3-amine, N-(methyl-d3)- (Dimethylamine-d6).
- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Discusses the KIE and metabolic stability).
- Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[6] Drug News & Perspectives.
- CDN Isotopes.Safety Data Sheet: **Dimethyl-d6-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 53170-19-7: Methan-d3-amine, N-(methyl-d3)-, hydrochlo... [cymitquimica.com]
- 2. kinetics [faculty.csbsju.edu]
- 3. Methan-d3-amine, N-(methyl-d3)- | C2H7N | CID 11819887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. 二甲基-d6-胺 盐酸盐 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Master Guide: Dimethyl-d6-amine (DMA-d6)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085223#physical-properties-of-dimethyl-d6-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com